molecular formula C17H12F3N3OS2 B11682960 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11682960
M. Wt: 395.4 g/mol
InChI Key: KINGOIKAVUWAAT-ZVBGSRNCSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzothiazole ring, a trifluoromethyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole with a suitable thiolating agent.

    Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting acetic acid hydrazide with the intermediate compound.

    Condensation Reaction: Finally, the condensation of the acetohydrazide with 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions yields the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the trifluoromethyl group enhances the compound’s bioavailability and metabolic stability.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function, while the trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors. The hydrazide moiety can form hydrogen bonds with active site residues, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the trifluoromethyl group, resulting in different biological activity and chemical properties.

    2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone: Contains a dihydroxyphenyl group instead of the trifluoromethylphenyl group, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H12F3N3OS2

Molecular Weight

395.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-7-5-11(6-8-12)9-21-23-15(24)10-25-16-22-13-3-1-2-4-14(13)26-16/h1-9H,10H2,(H,23,24)/b21-9+

InChI Key

KINGOIKAVUWAAT-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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